molecular formula C11H16ClN3O4S B14067883 (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride CAS No. 1187927-70-3

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B14067883
CAS No.: 1187927-70-3
M. Wt: 321.78 g/mol
InChI Key: JZAQXJJAPSGZLC-SBSPUUFOSA-N
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Description

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride and a suitable base.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine: The non-hydrochloride form.

    (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-ol: A similar compound with a hydroxyl group instead of an amine group.

    (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-carboxylic acid: A similar compound with a carboxylic acid group.

Uniqueness

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

CAS No.

1187927-70-3

Molecular Formula

C11H16ClN3O4S

Molecular Weight

321.78 g/mol

IUPAC Name

(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m1./s1

InChI Key

JZAQXJJAPSGZLC-SBSPUUFOSA-N

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl

Origin of Product

United States

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